Picrotin

説明

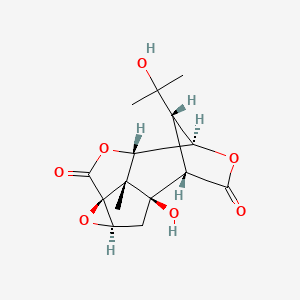

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFFICCPKWYML-QCGISDTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274161 | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-53-5 | |

| Record name | Picrotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Picrotin

Picrotoxin, a neurotoxin isolated from the plant Anamirta cocculus, is an equimolar mixture of two distinct compounds: the biologically active convulsant picrotoxinin and the less active picrotin.[1][2] While much of the literature investigates the combined effects of picrotoxin, this guide will focus on the molecular mechanisms of its components, with a particular emphasis on this compound where distinct data is available. This compound and its more potent counterpart, picrotoxinin, are invaluable research tools for probing the function of inhibitory ligand-gated ion channels (LGICs).[3][4] Their primary mechanism involves the non-competitive antagonism of γ-aminobutyric acid type A (GABA-A) and glycine receptors (GlyRs), leading to central nervous system stimulation and convulsant activity.[1][5][6]

Core Mechanism of Action: Non-Competitive Antagonism of GABA-A Receptors

The principal action of this compound is the negative allosteric modulation of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[4] GABA-A receptors are pentameric LGICs that, upon binding the neurotransmitter GABA, open an integral chloride (Cl⁻) channel, leading to chloride influx, membrane hyperpolarization, and neuronal inhibition.[7]

This compound's mechanism is distinct from competitive antagonists like bicuculline, which bind directly to the GABA recognition site.[4][6] Instead, this compound acts as a non-competitive channel blocker.[1][3] It binds to a distinct site within the receptor's transmembrane pore, physically obstructing the flow of chloride ions.[4][8] This binding site is located near the cytoplasmic end of the channel, and its action prevents the ion translocation that normally follows GABA binding.[7][8]

A critical feature of this mechanism is its use-dependency , or state-dependent blockade. This compound binds preferentially to the agonist-bound, open, or desensitized state of the GABA-A receptor.[1][9] This means the channel must first be activated by GABA for this compound to exert its blocking effect efficiently.[9][10] The binding of this compound stabilizes a non-conducting conformation of the receptor, reducing both the frequency of channel openings and the mean open time.[3][9] This blockade of inhibitory currents leads to a state of disinhibition, resulting in neuronal hyperexcitability and convulsions.[1][7]

Action on Other Ligand-Gated Ion Channels

This compound's activity is not entirely specific to GABA-A receptors. It also modulates other members of the Cys-loop LGIC superfamily.

-

Glycine Receptors (GlyRs): this compound is an antagonist of glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[11][12] Interestingly, there is subunit-specific sensitivity. While homomeric α1 GlyRs are sensitive to both picrotinin and this compound, α2 and α3 GlyRs are more selectively inhibited by picrotoxinin.[2][13] This suggests that subtle structural differences in the ion pore, particularly at the 2' and 6' positions, dictate the binding and efficacy of each compound.[2]

-

GABA-C Receptors (GABAρ): Picrotoxin is also a known antagonist of GABA-C receptors, a distinct subclass of ionotropic GABA receptors primarily found in the retina.[3][14] The inhibition mechanism at these receptors shows both competitive and non-competitive characteristics and is also use-dependent.[14][15]

-

Serotonin Receptors (5-HT3A): Picrotoxin has been shown to inhibit the cation-selective 5-HT3A receptor, though with significantly lower potency than at GABA-A receptors.[16] This indicates a broader, though less potent, interaction with the Cys-loop receptor superfamily.[16]

Quantitative Data Summary

The inhibitory potency of this compound and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀). These values vary depending on the receptor subtype, subunit composition, and the concentration of the agonist used in the assay.

| Compound | Target Receptor | Subunit/Condition | IC₅₀ Value | Reference |

| Picrotoxinin | GABA-A | α1β2γ2L | 1.15 µM | [17] |

| Picrotoxin | GABA-A | - | 0.8 µM (with 30 µM GABA) | [18] |

| Picrotoxin | GABA-C | GABAρ1 (at GABA EC₅₀) | 0.6 ± 0.1 µM | [14] |

| This compound | Glycine Receptors | Varies | 5.2 µM to 106 µM | [11] |

| Picrotoxin | 5-HT3A | Murine 5-HT3A | ~30 µM | [16] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on key experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiological Analysis via Whole-Cell Patch Clamp

This technique directly measures the flow of ions across the cell membrane, allowing for a functional assessment of this compound's effect on receptor-mediated currents.

Objective: To quantify the inhibition of GABA-activated chloride currents by this compound in a cellular system (e.g., HEK293 cells expressing recombinant GABA-A receptors or cultured neurons).

Methodology:

-

Cell Preparation: Culture cells on glass coverslips suitable for microscopy. For experiments with recombinant receptors, cells are first transfected with the cDNAs encoding the desired GABA-A receptor subunits.

-

Solutions:

-

External Solution (ACSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES buffer) to mimic the extracellular environment.

-

Internal Solution: Fills the recording pipette and mimics the intracellular environment. It typically contains a high concentration of chloride (e.g., CsCl or KCl) to allow for the measurement of chloride currents, along with a pH buffer (HEPES) and a calcium chelator (EGTA).

-

-

Recording:

-

A glass micropipette with a ~1-2 µm tip, filled with the internal solution, is positioned against a cell using a micromanipulator.

-

Gentle suction is applied to form a high-resistance "giga-ohm seal" between the pipette tip and the cell membrane.

-

A stronger pulse of suction ruptures the membrane patch under the pipette, establishing a "whole-cell" configuration, which allows for control of the cell's membrane potential and measurement of total ion currents.

-

-

Drug Application:

-

The cell is continuously perfused with the external solution.

-

A baseline current is established. GABA is then applied to the cell, typically via a fast perfusion system, to elicit a robust chloride current.

-

To test the effect of this compound, the cell is pre-incubated with a solution containing this compound for a set duration, followed by the co-application of GABA and this compound.

-

-

Data Acquisition and Analysis: The current responses are recorded using a patch-clamp amplifier. The peak amplitude of the GABA-activated current is measured in the absence and presence of various concentrations of this compound. This data is used to generate a concentration-response curve and calculate the IC₅₀ value.

Radioligand Binding Assay

This biochemical assay is used to study the direct interaction between a ligand and a receptor, enabling the determination of binding affinity (Kᵢ) and the density of binding sites (Bₘₐₓ).

Objective: To determine the binding affinity of this compound for its site on the GABA-A receptor using a competition binding assay.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution. The homogenate is then centrifuged to pellet the cell membranes, which are rich in GABA-A receptors. The membrane pellet is washed and resuspended to a specific protein concentration.

-

Assay Components:

-

Radioligand: A radioactive molecule that binds to the this compound site with high affinity, such as [³H]dihydropicrotoxinin or [³⁵S]TBPS.

-

Unlabeled Ligand: Non-radioactive this compound, prepared in a range of concentrations.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) to maintain pH and optimal binding conditions.

-

-

Incubation: The brain membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The mixture is allowed to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes (with bound radioligand) while the unbound radioligand passes through. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of unlabeled this compound increases. This data is plotted to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from this curve. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

References

- 1. Picrotoxin - Wikipedia [en.wikipedia.org]

- 2. A proposed structural basis for picrotoxinin and this compound binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picrotoxin | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 6. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AOP-Wiki [aopwiki.org]

- 9. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple mechanisms of picrotoxin block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanisms for picrotoxin block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gating effects on this compound block of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. sophion.com [sophion.com]

A Deep Dive into Picrotin and Picrotoxinin: A Technical Guide for Researchers

An in-depth technical guide exploring the chemical structures, comparative properties, and functional differentiation of Picrotin and Picrotoxinin for researchers, scientists, and drug development professionals.

Picrotoxin, a potent neurotoxin isolated from the berries of the Anamirta cocculus plant, is a valuable tool in neuroscience research due to its antagonist activity at GABA-A receptors.[1][2] It is crucial for researchers to understand that picrotoxin is not a single compound but an equimolar mixture of two distinct sesquiterpenoid lactones: the biologically active picrotoxinin and the less active this compound.[1] This guide provides a detailed comparison of their chemical structures, physicochemical properties, and biological activities, along with experimental protocols for their separation and characterization.

Core Structural Differences and Physicochemical Properties

The fundamental distinction between this compound and picrotoxinin lies in a single functional group. Picrotoxinin possesses an isopropenyl group, which is hydrated to a tertiary alcohol in the this compound molecule.[3] This seemingly minor difference has a profound impact on their biological activity.

| Property | This compound | Picrotoxinin | Reference |

| Molecular Formula | C₁₅H₁₈O₇ | C₁₅H₁₆O₆ | [3][4] |

| Molecular Weight | 310.3 g/mol | 292.28 g/mol | [3][4] |

| CAS Number | 21416-53-5 | 17617-45-7 | [3][4] |

| Melting Point | ~200 °C (for Picrotoxin mixture) | ~200 °C (for Picrotoxin mixture) | [5] |

| Solubility | Soluble in DMSO. | Soluble in DMSO and ethanol. | [6][7] |

Caption: Comparative summary of the key physicochemical properties of this compound and Picrotoxinin.

Biological Activity: A Tale of Two Molecules

The structural variance between this compound and picrotoxinin directly translates to a significant difference in their pharmacological profiles.

Picrotoxinin is a potent, non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] By blocking the chloride ionophore of the GABA-A receptor, picrotoxinin prevents the influx of chloride ions, thereby reducing neuronal inhibition and leading to a convulsant effect.[1] This makes it an invaluable tool for studying GABAergic signaling and for inducing seizure models in research.

This compound , in contrast, is largely considered inactive at the GABA-A receptor.[3] However, some studies suggest that it may have a weak inhibitory effect on certain glycine receptors, another class of inhibitory ligand-gated ion channels.[6][8]

Experimental Protocols

Isolation and Separation of this compound and Picrotoxinin

This compound and picrotoxinin can be separated from the picrotoxin mixture using High-Performance Liquid Chromatography (HPLC). The following is a general protocol outline:

Objective: To separate this compound and picrotoxinin from a picrotoxin standard.

Materials:

-

Picrotoxin standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (optional, for pH adjustment)

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the picrotoxin standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution, for example, starting with a lower concentration of acetonitrile and gradually increasing it. A typical gradient might be from 30% to 70% acetonitrile over 20 minutes. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

-

HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and monitor the chromatogram. Picrotoxinin, being less polar due to the absence of the hydroxyl group, will typically elute before the more polar this compound. The retention times should be confirmed with individual standards if available.

Pharmacological Characterization: Whole-Cell Patch-Clamp Electrophysiology

To investigate the differential effects of this compound and picrotoxinin on GABA-A receptors, whole-cell patch-clamp recordings from cultured neurons or brain slices are the gold standard.

Objective: To measure the effect of this compound and picrotoxinin on GABA-A receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2).

-

GABA

-

This compound

-

Picrotoxinin

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Patch Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration: Obtain a gigaohm seal on a neuron and rupture the membrane to achieve the whole-cell configuration.

-

Record Baseline Currents: Clamp the cell at a holding potential of -60 mV and record baseline currents.

-

GABA Application: Apply a known concentration of GABA (e.g., 10 µM) to elicit a GABA-A receptor-mediated inward current (due to the high chloride concentration in the internal solution).

-

Drug Application: Co-apply GABA with either this compound or picrotoxinin at various concentrations.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compounds. A reduction in the current amplitude in the presence of the compound indicates antagonism. Calculate the IC₅₀ value for picrotoxinin.

Conclusion

The distinct chemical structures of this compound and picrotoxinin give rise to their divergent biological activities. While picrotoxinin serves as a potent tool for probing GABA-A receptor function and dysfunction, this compound's relative inactivity at this receptor highlights the remarkable specificity of ligand-receptor interactions. A thorough understanding of their individual properties and the appropriate experimental methods for their separation and characterization are paramount for researchers in the fields of neuroscience and drug development. This guide provides a foundational framework to facilitate rigorous and accurate scientific investigation.

References

- 1. Picrotoxin - Wikipedia [en.wikipedia.org]

- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 3. This compound | C15H18O7 | CID 442291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picrotoxinin | C15H16O6 | CID 442292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. glpbio.com [glpbio.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Picrotin as a GABA Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotin, a component of the natural plant toxin picrotoxin, acts as a non-competitive antagonist of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of this compound's mechanism of action, its binding site on the GABA receptor, and its effects on receptor function. The document details established experimental protocols for studying this compound's antagonist activity, including electrophysiological and radioligand binding assays. Furthermore, it presents quantitative data for picrotoxin, the equimolar mixture containing this compound and the more active compound picrotoxinin, to offer a comparative context for its biological activity. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular interactions and research methodologies.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The fast inhibitory actions of GABA are primarily mediated by the GABA type A (GABA-A) receptor, a ligand-gated ion channel that conducts chloride ions.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making the GABA-A receptor a key target for therapeutic intervention.

Picrotoxin, a convulsant compound isolated from the plant Anamirta cocculus, is a classical non-competitive antagonist of GABA-A receptors.[2] It is an equimolar mixture of two components: the more biologically active picrotoxinin and the less active this compound.[3] While much of the research has focused on the effects of the picrotoxin mixture or the more potent picrotoxinin, understanding the individual contribution and characteristics of this compound is essential for a complete pharmacological profile. This guide focuses on this compound's role as a GABA receptor antagonist, providing a detailed technical resource for researchers in neuroscience and drug development.

Mechanism of Action

This compound, as a component of picrotoxin, functions as a non-competitive antagonist of the GABA-A receptor.[4] This means that it does not compete with the endogenous ligand GABA for its binding site. Instead, this compound is believed to act as a channel blocker, binding to a site within the chloride ion pore of the GABA-A receptor.[1][2] This binding event physically obstructs the flow of chloride ions, thereby preventing the hyperpolarization of the neuron that would normally occur upon GABA binding.[1] This inhibition of the inhibitory GABAergic signal leads to a net increase in neuronal excitability, which underlies the convulsant effects of picrotoxin.[5]

The action of this compound is considered a form of allosteric modulation, as its binding to a site distinct from the agonist-binding site influences the receptor's function.[2] Evidence suggests that picrotoxin binding is use-dependent, meaning it has a higher affinity for the receptor when the channel is in the open state, as induced by GABA binding.[6]

Quantitative Data for Picrotoxin

Precise quantitative data for this compound alone is limited in the scientific literature, with most studies utilizing the picrotoxin mixture. The following tables summarize key quantitative parameters for picrotoxin, providing a reference for its antagonist activity on various GABA receptor subtypes. It is important to note that this compound is considered the less active component of this mixture.[3]

Table 1: IC50 Values of Picrotoxin for GABA-A Receptor Subtypes

| Receptor Subtype | Cell Type | IC50 (µM) | Reference |

| α1β1 | Xenopus oocytes | ~0.4-0.6 | [6] |

| α1β1γ2S | Xenopus oocytes | ~0.4-0.6 | [6] |

| α1β1γ2L | Xenopus oocytes | ~0.4-0.6 | [6] |

| α5β3γ2 | HEK 293 cells | 0.8 | [7] |

| Native receptors | Rat hippocampal astrocytes | 2.2 | [7] |

| GABAρ1 | Xenopus oocytes | 0.6 ± 0.1 | [8] |

Table 2: Comparative Activity of Picrotoxinin and this compound

| Compound | Activity on Insect GABA Receptors | Reference |

| Picrotoxinin | Active | [3] |

| This compound | Reduced activity | [3] |

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical GABAergic signaling pathway and the point of intervention for this compound.

Caption: GABAergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound's Antagonist Activity

This diagram outlines a typical workflow for characterizing a non-competitive antagonist like this compound.

Caption: Workflow for characterizing a non-competitive GABA receptor antagonist.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is suitable for studying the effects of this compound on GABA-A receptors expressed in Xenopus oocytes.[8]

1. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired GABA-A receptor subunits.

-

Incubate oocytes for 2-7 days at 16-18°C in Barth's solution.

2. Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

3. Data Acquisition:

-

Prepare stock solutions of GABA and this compound in Ringer's solution.

-

Establish a baseline current by perfusing the oocyte with Ringer's solution alone.

-

Apply a saturating concentration of GABA to elicit a maximal current response (I_max).

-

After washout and return to baseline, co-apply a fixed concentration of GABA with varying concentrations of this compound.

-

Record the resulting current inhibition.

4. Data Analysis:

-

Measure the peak current amplitude in the presence of different this compound concentrations.

-

Normalize the inhibited currents to the control GABA response.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the picrotoxin binding site on GABA-A receptors.[9]

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the target GABA-A receptor in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

2. Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the picrotoxin site (e.g., [3H]dihydropicrotoxinin), and varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled picrotoxin).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

3. Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 of this compound.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound, as a constituent of picrotoxin, is a valuable pharmacological tool for studying the function and structure of GABA-A receptors. Its non-competitive, channel-blocking mechanism of action provides a distinct mode of receptor inhibition compared to competitive antagonists. While the majority of the available quantitative data pertains to the picrotoxin mixture, the established experimental protocols for electrophysiology and radioligand binding assays can be effectively employed to further delineate the specific pharmacological properties of this compound. A deeper understanding of the individual contributions of this compound and picrotoxinin will enhance our knowledge of the intricate pharmacology of the GABA-A receptor and may inform the development of novel modulators targeting this critical ion channel. Future research focusing on isolating the effects of this compound will be crucial for a more complete understanding of its role as a GABA receptor antagonist.

References

- 1. AOP-Wiki [aopwiki.org]

- 2. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of picrotoxinin analogues on an expressed, homo-oligomeric GABA receptor of Drosophila melanogaster [pubmed.ncbi.nlm.nih.gov]

- 4. Picrotoxin | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 5. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sophion.com [sophion.com]

- 8. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The picrotoxinin binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Picrotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotin (C₁₅H₁₈O₇) is a naturally occurring sesquiterpene lactone derived from the fruit of the Anamirta cocculus plant.[1][2] It is one of two components that form the equimolar mixture known as picrotoxin, the other being the more biologically active compound, picrotoxinin.[1] Historically, picrotoxin has been utilized as a central nervous system (CNS) stimulant and convulsant, primarily serving as a valuable research tool to investigate the mechanisms of inhibitory neurotransmission.[1] this compound's primary pharmacological action is the non-competitive antagonism of major inhibitory ligand-gated ion channels, including GABA-A, GABA-C, and glycine receptors.[3][4] This guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, and toxicological properties, alongside relevant experimental methodologies.

Mechanism of Action

This compound exerts its effects by modulating the function of several critical inhibitory neurotransmitter receptors. Its action is primarily characterized as non-competitive, allosteric inhibition.

GABA-A Receptors (GABAARs)

The most well-characterized action of the picrotoxin complex is the antagonism of GABA-A receptors.[5] this compound contributes to this effect, which is not mediated by direct competition with GABA at its binding site. Instead, it acts as a channel blocker of the GABA-activated chloride ionophore.[6]

-

Allosteric Modulation: this compound binds to a distinct site within the ion channel pore, often referred to as the "picrotoxin site."[6][7]

-

Channel Blockade: This binding event physically obstructs the flow of chloride ions, even when GABA is bound to the receptor.[8]

-

Consequence: By preventing chloride influx, this compound negates the hyperpolarizing (inhibitory) effect of GABA, leading to a state of disinhibition and increased neuronal excitability. This mechanism underlies its convulsant properties.[1] Some studies suggest the block is use-dependent, meaning the receptor must be activated by an agonist before the blocking action can occur.[9]

Other Receptor Targets

While best known for its effect on GABA-A receptors, this compound also modulates other ligand-gated chloride channels.

-

Glycine Receptors (GlyRs): this compound is an antagonist of glycine receptors.[3][4] Its potency is dependent on the subunit composition of the receptor, with studies indicating that GlyRs containing the α2 subunit are more sensitive to inhibition than those with the α1 subunit.[10] The inclusion of a β subunit has been shown to decrease the inhibitory potency of this compound.[10]

-

GABA-C Receptors (GABA-ρ): Picrotoxin, and by extension this compound, also antagonizes GABA-C receptors, which are ligand-gated chloride channels with distinct physiological and pharmacological properties from GABA-A receptors.[8] Studies on recombinant human GABAρ1 receptors expressed in Xenopus oocytes have confirmed a non-competitive, allosteric mechanism of inhibition.[9] The interaction with GABA-C receptors appears complex, potentially involving binding to both open and closed channel states.[11][12]

Pharmacodynamics

The primary pharmacodynamic effect of this compound, as part of picrotoxin, is CNS stimulation, which can manifest as convulsions at sufficient doses.[1] This is a direct result of blocking the brain's primary inhibitory pathways. Due to its lower activity compared to picrotoxinin, pure this compound is less potent.[1]

Data Presentation: In Vitro Potency

The following table summarizes key quantitative data on the potency of this compound and its parent compound, picrotoxin, against various receptor targets.

| Target Receptor | Subtype | Species/System | Assay Type | Value (IC₅₀/EC₅₀) | Compound |

| Glycine Receptor | General | Not Specified | Electrophysiology | 5.2 - 106 µM | This compound |

| Glycine Receptor | α2 homomer | Not Specified | Electrophysiology | 13.1 µM | This compound |

| GABA-C Receptor | ρ1 homomer | Human (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 0.6 ± 0.1 µM | Picrotoxin |

| Glycine Receptor | α2 homomer | Rat (expressed in CHO cells) | Patch Clamp | 2.4 µM | Picrotoxinin |

Data sourced from references[3][4][9][13].

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is not well-documented in publicly available literature. Most studies focus on the picrotoxin mixture or the more active picrotoxinin component. The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for development.[14][15] For the related compound picrotoxinin, it is known to have a very short in vivo half-life and is susceptible to hydrolysis.

Toxicology

Picrotoxin is a highly toxic substance, acting as a potent convulsant poison.[1][16] this compound is considered the less active and therefore less toxic component of the mixture.[1] Symptoms of picrotoxin poisoning are consistent with severe CNS stimulation and include tremors, seizures, and, at high doses, respiratory paralysis and death.[1]

Data Presentation: Toxicological Data for Picrotoxin

| Species | Route of Administration | Value |

| Human | Oral | LDLo: 0.357 mg/kg |

| Mouse | Oral | LD₅₀: 15 mg/kg |

| Rat | Intraperitoneal | LD₅₀: 2.9 mg/kg |

LDLo (Lowest Published Lethal Dose), LD₅₀ (Median Lethal Dose). Data sourced from references[1][17][18][19].

Key Experimental Protocols

The pharmacological properties of this compound have been elucidated using several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is essential for studying the function of ion channels expressed in large cells, such as Xenopus laevis oocytes.[20][21] It allows for the precise control of the cell's membrane potential while measuring the currents flowing through the expressed ion channels in response to agonists and antagonists.[22]

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and enzymatically defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific receptor subunits of interest (e.g., human GABAρ1).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression in the cell membrane.[23]

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes—one to measure membrane voltage and one to inject current.[24] The amplifier maintains a set "clamp" potential.

-

Compound Application: The oocyte is perfused with a baseline buffer, followed by the application of an agonist (e.g., GABA) to elicit a current. Subsequently, the agonist is co-applied with various concentrations of the antagonist (this compound) to measure the degree of current inhibition.

-

Data Analysis: The recorded currents are analyzed to determine parameters like IC₅₀, mechanism of inhibition (competitive vs. non-competitive), and effects on channel kinetics.[9]

References

- 1. Picrotoxin - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AOP-Wiki [aopwiki.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]

- 11. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. picrotoxinin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. bioivt.com [bioivt.com]

- 15. allucent.com [allucent.com]

- 16. PICROTOXIN CAS#: 124-87-8 [m.chemicalbook.com]

- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 18. Picrotoxin | CAS#:124-87-8 | Chemsrc [chemsrc.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 21. researchgate.net [researchgate.net]

- 22. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. multichannelsystems.com [multichannelsystems.com]

- 24. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

Picrotin's Effect on Neuronal Excitability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Picrotin, a component of the natural toxin picrotoxin, is a critical tool in neuroscience for modulating neuronal excitability. This document provides an in-depth technical overview of its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. This compound primarily functions as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, blocking the associated chloride channel to reduce inhibitory neurotransmission. This guide consolidates key data on its inhibitory concentrations, details the electrophysiological methods for its study, and presents its molecular interactions through signaling and workflow diagrams to support advanced research and drug development.

Introduction

Picrotoxin is a poisonous crystalline compound isolated from the fruit of the Anamirta cocculus plant.[1][2] It is an equimolar mixture of two distinct compounds: the more active convulsant, picrotoxinin, and the less active this compound.[1] While much of the literature focuses on the combined effects of picrotoxin, understanding the individual components is crucial. This guide focuses on this compound and its established role as a modulator of neuronal excitability. Picrotoxin and its constituents are widely used as central nervous system stimulants and research tools to study inhibitory neurotransmission.[2][3] Their primary mechanism involves the antagonism of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain.[4] By blocking these receptors, this compound disinhibits neurons, leading to an increase in neuronal excitability and, at higher concentrations, convulsant activity.[1][4]

Core Mechanism of Action: GABA-A Receptor Antagonism

The principal action of this compound is the non-competitive antagonism of the GABA-A receptor.[2][3] Unlike competitive antagonists like bicuculline, which bind to the GABA recognition site, this compound acts as a channel blocker.[2][5]

When the neurotransmitter GABA binds to the GABA-A receptor, it induces a conformational change that opens an integral chloride (Cl⁻) ion channel.[4][6] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential—the basis of inhibitory neurotransmission.[4]

This compound obstructs this process by binding to a site within the chloride ionophore itself.[1][3][6] This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[1][6] Consequently, the inhibitory effect of GABA is nullified, leading to a state of disinhibition and heightened neuronal excitability. This compound reduces the conductance through the channel by decreasing both the frequency of channel openings and the mean open time.[3] Studies suggest that picrotoxin binds preferentially to the agonist-bound form of the receptor, stabilizing it in a non-conducting state.[1][7]

In addition to GABA-A receptors, picrotoxin has been shown to inhibit other anion-selective ligand-gated ion channels, such as GABA-C and glycine receptors, as well as the cation-selective 5-HT(3A) receptor, though typically with lower potency.[8]

References

- 1. Picrotoxin - Wikipedia [en.wikipedia.org]

- 2. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AOP-Wiki [aopwiki.org]

- 7. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Research of Picrotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of picrotin. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience. The guide covers the historical context of its discovery, its mechanism of action as a GABAergic and glycinergic antagonist, and detailed experimental methodologies. Quantitative data from various studies are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Historical Perspective

Picrotoxin, a naturally occurring plant toxin, was first isolated in 1812 by the French pharmacist and chemist Pierre François Guillaume Boullay from the seeds of the Anamirta cocculus plant.[1] The name "picrotoxin" is derived from the Greek words "picros" (bitter) and "toxicon" (poison), reflecting its potent and toxic nature.[1] It wasn't until 70 years after its initial isolation that it was discovered that picrotoxin is not a single compound but an equimolar mixture of two distinct molecules: the more biologically active picrotoxinin and the less active This compound .[1][2]

Historically, due to its stimulant effects on the central nervous system (CNS), picrotoxin was utilized as a CNS stimulant and as an antidote for poisoning by CNS depressants, particularly barbiturates.[1][3] However, its high toxicity and narrow therapeutic window have led to its discontinuation for clinical use.[1][4] Today, picrotoxin and its components, primarily picrotoxinin, are predominantly used as research tools to study the GABAergic system and to induce experimental seizures in animal models.[1][3][5]

This compound itself is an organic heteropentacyclic compound and is structurally related to picrotoxinin, differing by the addition of a water molecule across the exocyclic double bond of picrotoxinin.[6] While it is the less toxic component of picrotoxin, it still exhibits activity at certain receptors and is a subject of research in its own right.[6][7]

Mechanism of Action

This compound, along with its more potent counterpart picrotoxinin, exerts its effects primarily through the antagonism of inhibitory neurotransmitter receptors. It is a non-competitive antagonist of both γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs).[7][8]

The primary mechanism of action of picrotoxin is the blockade of the chloride ionophore associated with the GABA-A receptor.[3][9][10] By physically obstructing the channel pore, it prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA and leading to a state of neuronal hyperexcitability.[1][3] This action is non-competitive, meaning it does not bind to the same site as GABA itself but to a distinct site within the ion channel.[1][9] Some studies suggest that picrotoxin binds preferentially to an agonist-bound form of the receptor, stabilizing a closed or desensitized state.[1][11]

While this compound is considered less active than picrotoxinin, it still demonstrates inhibitory activity, particularly at glycine receptors, with reported IC50 values in the micromolar range.[7] The differential sensitivity of various receptor subtypes to this compound and picrotoxinin makes them valuable tools for dissecting the pharmacology of inhibitory neurotransmission.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and picrotoxin from various studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Receptor Target | Assay Type | Measured Value (IC50/EC50) | Species/System | Reference |

| This compound | Glycine Receptors | Electrophysiology | 5.2 µM - 106 µM | Recombinant Human | [7] |

| Picrotoxin | GABAρ1 Receptors | Two-electrode voltage clamp | 0.6 ± 0.1 µM | Xenopus oocytes | [12] |

| Anisatin (Picrotoxin-like) | GABA-A Receptors | Electrophysiology | ~1.10 µM (EC50) | Not specified | [7] |

Table 2: In Vivo Toxicity Data

| Compound | Organism | Route of Administration | Toxicity Value (LD50/LDLo) | Reference |

| Picrotoxin | Mouse | Oral | 15 mg/kg (LD50) | [3] |

| Picrotoxin | Human | Not specified | 0.357 mg/kg (LDLo) | [1] |

| Picrotoxin | Rat | Subcutaneous | 2-6 mg/kg (Convulsant doses) | [13] |

Table 3: Pharmacokinetic Parameters in Rats (Intraperitoneal Administration)

| Compound | Elimination Half-life (t½) | Reference |

| This compound | 0.340 ± 0.0308 h | [14] |

| Picrotoxinin | 0.312 ± 0.0241 h | [14] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments involving this compound.

Isolation of this compound from Anamirta cocculus

The isolation of picrotoxin from the seeds of Anamirta cocculus is a foundational technique. This compound is then separated from the more active picrotoxinin.

Protocol:

-

Extraction: Dried and powdered seeds of Anamirta cocculus are subjected to Soxhlet extraction with a suitable organic solvent, such as ethanol or methanol, for several hours.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification of Picrotoxin: The crude extract is then subjected to a series of purification steps, which may include liquid-liquid extraction and crystallization from water.[2]

-

Separation of this compound and Picrotoxinin: The resulting crystalline picrotoxin is an equimolar mixture. Separation of this compound from picrotoxinin can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Electrophysiological Recording of Receptor Activity

The functional effects of this compound on GABA-A and glycine receptors are typically assessed using electrophysiological techniques like the two-electrode voltage clamp in Xenopus oocytes or patch-clamp recordings in cultured neurons or cell lines expressing the receptors of interest.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific subunits of the GABA-A or glycine receptor to be studied.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Recording: Oocytes are placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

-

Drug Application: The agonist (e.g., GABA or glycine) is applied to elicit a current. Once a stable baseline current is established, the agonist is co-applied with varying concentrations of this compound to determine its inhibitory effect.

-

Data Analysis: The inhibition of the agonist-induced current by this compound is measured, and dose-response curves are generated to calculate the IC50 value.

Quantification of this compound in Biological Samples by HPLC

A reversed-phase high-performance liquid chromatography (HPLC) method can be used for the simultaneous determination and quantification of this compound and picrotoxinin in biological fluids like serum.[14]

Protocol:

-

Sample Preparation: Serum samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile). The supernatant is collected after centrifugation.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A suitable mobile phase, such as a mixture of water and acetonitrile, is used to elute the compounds.

-

Detection: The eluting compounds are detected using a UV detector at an appropriate wavelength.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: Mechanism of this compound antagonism at the GABA-A receptor.

Caption: Workflow for the quantification of this compound using HPLC.

References

- 1. Picrotoxin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H18O7 | CID 442291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Picrotoxin | GABA Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 9. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picrotoxin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 11. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. Simultaneous determination of the two components of picrotoxin in serum by reversed-phase high-performance liquid chromatography with application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Picrotin in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrotin, a component of the convulsant picrotoxin, is a valuable pharmacological tool for probing the intricacies of inhibitory neurotransmission in the central nervous system (CNS). While often overshadowed by its more potent counterpart, picrotoxinin, this compound exhibits a distinct pharmacological profile, demonstrating significant activity at specific subtypes of ligand-gated ion channels. This technical guide provides a comprehensive overview of the molecular targets of this compound in the CNS, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating inhibitory synaptic transmission and related neurological disorders.

Primary Molecular Targets of this compound

This compound primarily targets inhibitory Cys-loop ligand-gated ion channels, namely γ-aminobutyric acid type A (GABA-A) and glycine receptors (GlyRs). Its mechanism of action is non-competitive antagonism, where it is thought to physically block the ion pore, thereby preventing the influx of chloride ions and leading to neuronal disinhibition.[1][2]

Glycine Receptors (GlyRs)

Emerging evidence suggests that glycine receptors are a key target of this compound, with its potency being notably dependent on the subunit composition of the receptor. This compound has been shown to be a more effective antagonist at GlyRs containing α2 subunits compared to those with α1 subunits.[1] This subunit selectivity presents an opportunity for the development of more specific pharmacological probes.

GABA-A Receptors (GABAARs)

This compound is recognized as the less active component of picrotoxin at GABA-A receptors.[1] While picrotoxinin is a potent non-competitive antagonist of most GABA-A receptor isoforms, this compound's inhibitory effects are significantly weaker. However, it is still capable of blocking GABA-A receptor-mediated currents at higher concentrations.

Other Potential Targets

Picrotoxin, the parent compound of this compound, has been shown to antagonize GABA-C receptors. The specific contribution of this compound to this activity is less well-characterized. Additionally, picrotoxin can block invertebrate glutamate-gated chloride channels, though the relevance of this to the mammalian CNS is limited.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity at its primary molecular targets.

Table 1: Inhibitory Potency (IC50) of this compound at Glycine Receptor Subtypes

| Receptor Subtype | IC50 (µM) | Test System | Reference |

| α1 (homomeric) | 37 | HEK293 cells | [1] |

| α2 (homomeric) | 7 | HEK293 cells | [1] |

| α1β (heteromeric) | 300 | HEK293 cells | [1] |

| α2β (heteromeric) | 50 | HEK293 cells | [1] |

| Retinal GlyRs | 205 | Retinal neurons | [1] |

Table 2: Dissociation Constants (Kd) of this compound at Glycine Receptor Subtypes

| Receptor Subtype | Kd (µM) | Test System | Reference |

| α1 (homomeric) | 37.3 | HEK293 cells | [1] |

| α2 (homomeric) | 13.2 | HEK293 cells | [1] |

Table 3: Inhibitory Potency (IC50) of Picrotoxin at GABA Receptor Subtypes (for comparison)

| Receptor Subtype | IC50 (µM) | Test System | Reference |

| Most GABA-A receptor subtypes | ~4 | Whole-cell patch-clamp | [3] |

| GABAρ1 | 0.6 | Xenopus oocytes | [4] |

| Retinal GABA receptors | 92 | Retinal neurons | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through receptor channels in response to agonist application, and the blocking effect of antagonists like this compound.

Objective: To determine the IC50 of this compound for a specific receptor subtype expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells transiently or stably expressing the receptor of interest.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

-

Agonist (e.g., glycine or GABA) stock solution.

-

This compound stock solution in DMSO.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids encoding the desired receptor subunits.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply the agonist at its EC50 concentration to elicit a stable baseline current.

-

Co-apply the agonist with increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each this compound concentration.

-

Normalize the current responses to the baseline response.

-

Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd or Ki) of a compound to its receptor.

Objective: To determine the dissociation constant (Kd) of this compound for a specific receptor.

Materials:

-

Cell membranes prepared from cells or tissues expressing the receptor of interest.

-

Radiolabeled ligand specific for the this compound binding site (e.g., [3H]-picrotoxinin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by centrifugation.

-

Binding Reaction:

-

In a microtiter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound.

-

Fit the data to a competition binding equation to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation. For a saturation binding experiment to determine Kd, varying concentrations of the radioligand are used.

-

Signaling Pathways and Experimental Workflows

The primary consequence of this compound's action is the blockade of inhibitory neurotransmission, leading to a state of disinhibition and heightened neuronal excitability.

Signaling Pathway of this compound-Induced Disinhibition

Caption: this compound blocks the pore of GABA-A and glycine receptors.

Experimental Workflow for Characterizing this compound's Targets

Caption: Workflow for characterizing this compound's molecular targets.

Conclusion

This compound serves as a crucial, albeit less potent, tool alongside picrotoxinin for dissecting the function of inhibitory ligand-gated ion channels. Its preferential antagonism of α2-containing glycine receptors highlights the potential for developing subunit-selective modulators. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers aiming to explore the complex landscape of inhibitory neurotransmission and its role in CNS function and disease. Further investigation into the specific interactions of this compound with its target receptors will undoubtedly contribute to a more nuanced understanding of synaptic inhibition and may unveil novel therapeutic avenues.

References

- 1. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]

- 2. Glycine receptor subunit composition alters the action of GABA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Picrotin Binding Site on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the picrotin binding site on γ-aminobutyric acid type A (GABA-A) receptors. This compound, and its more active component picrotoxinin, are noncompetitive antagonists of GABA-A receptors, acting as potent convulsants by blocking the chloride ion channel.[1][2] Understanding the molecular details of this binding site is crucial for the development of novel therapeutics targeting the GABAergic system and for elucidating the mechanisms of channel gating and modulation.

The this compound Binding Site: Location and Key Residues

The primary binding site for this compound is located within the pore of the GABA-A receptor's chloride ion channel.[2][3][4] This channel is formed by the second transmembrane (TM2) domains of the five constituent subunits of the receptor. This compound is considered a noncompetitive channel blocker, meaning it does not directly compete with GABA for its binding site but rather physically obstructs the ion flow.[2][3]

Several amino acid residues within the TM2 region have been identified as critical for this compound binding and its inhibitory action. These residues are often referred to by their position relative to a conserved residue at the intracellular end of the TM2 helix, denoted as 0'. Key residues implicated in this compound binding include:

-

2' position: Residues at this position, such as threonine or serine, are thought to form hydrogen bonds and hydrophobic interactions with picrotoxin.[5][6] Mutating these residues can significantly alter this compound sensitivity.

-

6' position: Threonine at this position is another crucial residue for this compound action.[2] Mutations here can confer resistance to picrotoxin.[7]

-

9' position: Leucine at this position also contributes to the binding pocket.[2]

The subunit composition of the GABA-A receptor can influence the affinity and efficacy of this compound block.[8][9]

Evidence for a Secondary Allosteric Site

In addition to the well-established pore-binding site, some studies suggest the existence of a secondary, allosteric binding site for picrotoxin.[10][11] This putative site is located at the interface between the extracellular ligand-binding domain and the transmembrane domain.[10][11] Binding to this site may induce conformational changes that lead to channel closure, representing an alternative mechanism of inhibition.[10][11]

Quantitative Data on this compound Binding and Inhibition

The inhibitory potency of picrotoxin is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values can vary depending on the GABA-A receptor subunit composition, the concentration of GABA, and the experimental system used.

| Receptor Subunit Composition | Ligand | Parameter | Value | Experimental System | Reference |

| α2β2γ2 | Picrotoxin | IC50 | 10.3 ± 1.6 µM | Whole-cell patch clamp (HEK293 cells) | [9] |

| α3β2γ2 | Picrotoxin | IC50 | 5.1 ± 0.7 µM | Whole-cell patch clamp (HEK293 cells) | [9] |

| α6β2γ2 | Picrotoxin | IC50 | 7.2 ± 0.4 µM | Whole-cell patch clamp (HEK293 cells) | [9] |

| β2γ2 | Picrotoxin | IC50 | 0.5 ± 0.05 µM | Whole-cell patch clamp (HEK293 cells) | [9] |

| α1β1, α1β1γ2S, α1β1γ2L | Picrotoxin | IC50 | Not significantly different across isoforms | Two-electrode voltage clamp (Xenopus oocytes) | [8] |

| Not specified | Picrotoxin | IC50 | 2.2 µM (in the presence of 1mM GABA) | Automated patch clamp (QPatch) | [3] |

| Not specified | Picrotoxin | IC50 | 0.8 µM (in the presence of 30µM GABA) | Automated patch clamp (QPatch) | [3] |

| GABAA-ρ1 | Picrotoxinin | Emodel | -36 Kcal/mol | Homology modeling and molecular docking | [12] |

| GABAA-ρ2 | Picrotoxinin | Emodel | -47 Kcal/mol | Homology modeling and molecular docking | [12] |

Experimental Protocols

The characterization of the this compound binding site has been achieved through a combination of electrophysiological, biochemical, and computational techniques.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure the ion flow through GABA-A receptors in response to GABA application and the blocking effect of this compound.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.

-

Transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Lipofectamine 2000 is a commonly used transfection reagent.[6]

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Prepare a whole-cell patch clamp setup with an amplifier, micromanipulator, and perfusion system.

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.

-

The external solution should mimic physiological conditions.

-

Establish a whole-cell recording configuration on a transfected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20-EC50) to establish a baseline response.

-

Co-apply this compound at various concentrations with the same concentration of GABA.

-

Measure the peak amplitude of the GABA-activated current in the absence and presence of this compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay

This method is used to directly measure the binding of a radiolabeled ligand to the this compound binding site. A common radioligand is [³H]dihydropicrotoxinin or [³⁵S]TBPS (t-butylbicyclophosphorothionate), a cage convulsant that binds to the same site.

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, the radioligand (e.g., [³⁵S]TBPS) at a fixed concentration, and varying concentrations of unlabeled this compound (for competition assay) or buffer.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand that binds to the this compound site.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

For competition assays, plot the specific binding against the logarithm of the unlabeled this compound concentration and fit the data to determine the IC50, from which the Ki can be calculated.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in this compound binding by changing them to other residues and observing the effect on this compound sensitivity.

Protocol:

-

Mutagenesis:

-

Use a commercially available site-directed mutagenesis kit (e.g., QuikChange™) to introduce a specific point mutation into the cDNA of the GABA-A receptor subunit of interest.[13]

-

Design primers containing the desired mutation.

-

Perform PCR using the plasmid containing the wild-type subunit cDNA as a template.

-

Digest the parental, non-mutated DNA with DpnI.

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Sequence the plasmid to confirm the presence of the desired mutation.

-

-

Expression and Functional Analysis:

-

Express the mutated receptor in a suitable system (e.g., Xenopus oocytes or HEK293 cells).

-

Perform electrophysiological recordings as described above to determine the IC50 of this compound for the mutant receptor.

-

-

Data Analysis:

-

Compare the IC50 value of the mutant receptor to that of the wild-type receptor. A significant change in the IC50 indicates that the mutated residue is important for this compound binding or its inhibitory action.

-

Computational Modeling

Homology modeling, molecular docking, and molecular dynamics simulations are used to build a three-dimensional model of the GABA-A receptor and predict how this compound binds to it.

Protocol:

-

Homology Modeling:

-

Obtain the amino acid sequence of the GABA-A receptor subunits of interest.

-

Use a template structure of a related protein with a known 3D structure (e.g., the glutamate-gated chloride channel from C. elegans) to build a homology model of the GABA-A receptor.[12]

-

Use software like MODELLER or SWISS-MODEL for model building.

-

-

Molecular Docking:

-

Obtain the 3D structure of picrotoxinin.

-

Use a docking program (e.g., AutoDock, GOLD) to predict the binding pose of picrotoxinin within the ion channel of the homology model.[11]

-

The docking algorithm will explore different orientations and conformations of the ligand within the binding site and score them based on their predicted binding energy.

-

-

Molecular Dynamics (MD) Simulations:

-

Place the receptor-ligand complex from the docking study into a simulated lipid bilayer with water and ions.

-

Run an MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the stability of the binding pose and the interactions between the ligand and the receptor.[4][11]

-

-

Analysis:

-

Analyze the MD trajectory to identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound.

-

These predictions can then be tested experimentally using site-directed mutagenesis.

-

Visualizations

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound Binding